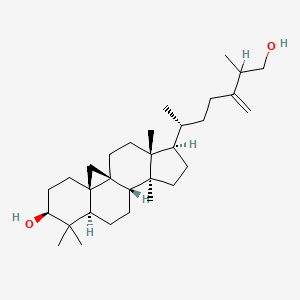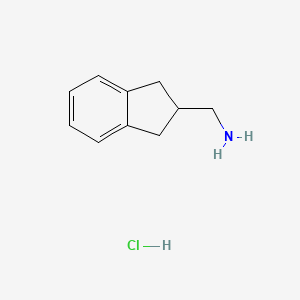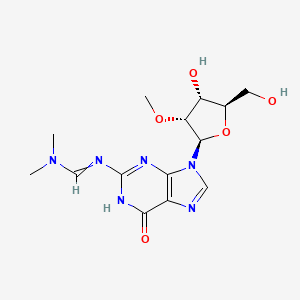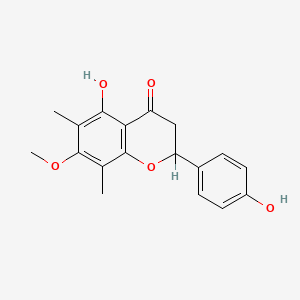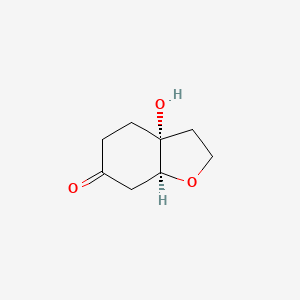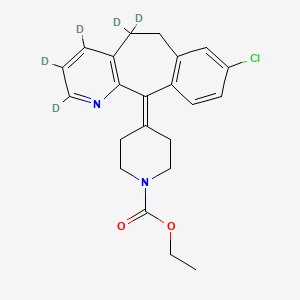
氯雷他定-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Loratadine-d5 is an antihistamine that provides relief of seasonal allergy symptoms such as watery and itching eyes, runny nose, and sneezing . It acts as a selective inverse agonist for peripheral histamine H1 receptors .
Synthesis Analysis
The crystal structure of the metastable form II of loratadine was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The synthesis of loratadine involves a series of compounds based on loratadine .Molecular Structure Analysis
The molecular formula of Loratadine-d5 is C22H18D5ClN2O2 . The determination of the crystal structure of the metastable form II of loratadine was achieved using a combination of low-resolution 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
The degradation of loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO). The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions . Loratadine is more stable and less reactive than other compounds, indicating that it might be more harmful to the environment .Physical And Chemical Properties Analysis
The molecular weight of Loratadine-d5 is 387.92 . The physical properties of loratadine were studied in terms of its tabletability .科学研究应用
Pharmaceutical Applications
Loratadine (Lor) is an antihistamine drug commonly used to relieve the symptoms of allergy . It has high permeability but low solubility under physiological conditions . To overcome the problem of low solubility, scientists synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability . The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .
Reactivity and Degradation Properties
The frequent usage of Loratadine imposes the need for understanding its fundamental reactive properties . A theoretical investigation was conducted to understand the reactivity of Loratadine in order to understand its degradation properties . The study used both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . Based on these results, N24 atom of pyridine ring and oxygen atom O1 were identified with nucleophilic nature . The oxidation is likely to occur in the piperidine and cycloheptane rings .
Internal Standards in Pharmacokinetic Studies
Loratadine-d5 is often used as an internal standard in pharmacokinetic studies . For example, in a study investigating the efficacy of Loratadine and Sulforaphene, D5-Loratadine and Sulforaphene were employed as internal standards for LOR and SFN, respectively . The mass spectrometer was operated in the positive ion electrospray mode, and the analytes were detected by multiple reaction .
作用机制
Target of Action
Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .
Mode of Action
Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .
Pharmacokinetics
Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .
Result of Action
The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .
Action Environment
Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .
安全和危害
Loratadine-d5 may cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may cause respiratory system irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
属性
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45359008 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


